molecular formula C15H18FN3O2 B2419609 N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941939-38-4

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2419609
CAS No.: 941939-38-4
M. Wt: 291.326
InChI Key: IEKRIBWDOUZERD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a chemical compound with the molecular formula C15H20FN3O and a molecular weight of 277.34 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a piperazine ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves the reaction of cyclopropylamine with 4-(4-fluorophenyl)piperazine in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid, while reduction may produce N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxyacetamide .

Scientific Research Applications

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
  • N-cyclopropyl-2-(4-(4-bromophenyl)piperazin-1-yl)-2-oxoacetamide
  • N-cyclopropyl-2-(4-(4-methylphenyl)piperazin-1-yl)-2-oxoacetamide

Uniqueness

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-11-1-5-13(6-2-11)18-7-9-19(10-8-18)15(21)14(20)17-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKRIBWDOUZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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